molecular formula C8H7F3INO B14045898 3-Iodo-1,4-dimethyl-5-(trifluoromethyl)pyridin-2-one

3-Iodo-1,4-dimethyl-5-(trifluoromethyl)pyridin-2-one

Katalognummer: B14045898
Molekulargewicht: 317.05 g/mol
InChI-Schlüssel: PKSYDIJSAJSILJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodo-1,4-dimethyl-5-(trifluoromethyl)pyridin-2-one is a chemical compound with the molecular formula C8H7F3INO and a molecular weight of 317.05 g/mol . This compound is characterized by the presence of iodine, trifluoromethyl, and pyridinone groups, making it a valuable intermediate in various chemical syntheses and applications.

Vorbereitungsmethoden

One common method involves the iodination of 1,4-dimethyl-5-(trifluoromethyl)pyridin-2-one using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

3-Iodo-1,4-dimethyl-5-(trifluoromethyl)pyridin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 3-Iodo-1,4-dimethyl-5-(trifluoromethyl)pyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The iodine atom can form halogen bonds with target proteins, influencing their activity and function . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

3-Iodo-1,4-dimethyl-5-(trifluoromethyl)pyridin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H7F3INO

Molekulargewicht

317.05 g/mol

IUPAC-Name

3-iodo-1,4-dimethyl-5-(trifluoromethyl)pyridin-2-one

InChI

InChI=1S/C8H7F3INO/c1-4-5(8(9,10)11)3-13(2)7(14)6(4)12/h3H,1-2H3

InChI-Schlüssel

PKSYDIJSAJSILJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)N(C=C1C(F)(F)F)C)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.